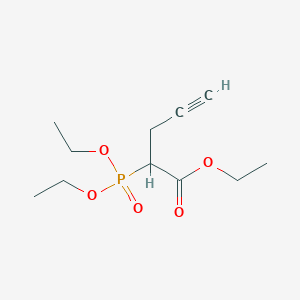

Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-diethoxyphosphorylpent-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19O5P/c1-5-9-10(11(12)14-6-2)17(13,15-7-3)16-8-4/h1,10H,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKSHEFROALUGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC#C)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402537 | |

| Record name | Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26199-74-6 | |

| Record name | Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl α-propargylphosphonoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Diethoxyphosphoryl Pent 4 Ynoate

Established Synthetic Pathways for Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate

The most common and well-established method for synthesizing Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate involves the alkylation of a phosphonate (B1237965) carbanion, generated from triethyl phosphonoacetate, with a suitable propargyl electrophile. This approach is a variation of the widely used Horner-Wadsworth-Emmons reaction chemistry.

Modified Procedures for Enhanced Yield and Stereocontrol

While the fundamental reaction is straightforward, modifications to the procedure can significantly impact the yield and stereochemical outcome, particularly when chirality is a factor in more complex analogs. The diphenylphosphoryl group, for instance, has been shown to be effective in controlling the stereochemistry of alkenes in Horner-Wittig reactions, a principle that can be extended to the synthesis of chiral phosphonates. capes.gov.br The choice of base and reaction conditions plays a crucial role in minimizing side reactions and maximizing the formation of the desired product.

Utilization of Precursor Phosphonoesters and Related Ethyl Diethoxyphosphorylacetate Derivatives

The primary precursor for the synthesis of Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate is Triethyl phosphonoacetate . This readily available starting material possesses an acidic α-proton that can be abstracted by a base to form a nucleophilic carbanion. wikipedia.org This carbanion then undergoes an SN2 reaction with a propargyl halide, typically propargyl bromide, to yield the target molecule.

The general reaction is as follows: (EtO)2P(O)CH2COOEt + Base → [(EtO)2P(O)CHCOOEt]- [(EtO)2P(O)CHCOOEt]- + HC≡CCH2Br → (EtO)2P(O)CH(CH2C≡CH)COOEt + Br-

This methodology is analogous to the synthesis of the corresponding alkene, ethyl 2-diethoxyphosphorylpent-4-enoate, which is prepared by reacting triethyl phosphonoacetate with allyl bromide.

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the synthesis is highly dependent on the optimization of various reaction parameters. Key considerations include the choice of base, solvent, and reaction temperature.

Base Selection: A variety of bases can be employed to deprotonate triethyl phosphonoacetate, including sodium hydride (NaH), sodium methoxide (B1231860) (NaOMe), and lithium diisopropylamide (LDA). The choice of base can influence the reactivity of the carbanion and the potential for side reactions.

Solvent Effects: The solvent must be able to dissolve the reactants and intermediates and should be inert to the reaction conditions. Common solvents for this type of alkylation include tetrahydrofuran (B95107) (THF) and diethyl ether.

Temperature Control: The reaction is typically carried out at low temperatures to control the exothermicity of the deprotonation step and to minimize side reactions.

A systematic study on the Horner-Wadsworth-Emmons reaction has shown that factors such as the steric bulk of the electrophile and the reaction temperature can influence the stereoselectivity of the reaction. wikipedia.org While the synthesis of the achiral Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate does not involve stereochemical considerations at the α-carbon, these principles are vital for the synthesis of more complex, chiral phosphonates.

Advanced Synthetic Approaches to Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate

Recent advancements in synthetic methodology have led to the development of more efficient and versatile approaches for the synthesis of α-phosphonoesters, including one-pot strategies and the exploration of alternative precursors.

One-Pot Synthetic Strategies

One-pot procedures offer significant advantages in terms of efficiency, reduced waste, and simplified purification. A one-pot, regioselective synthesis of homopropargyl alcohols has been reported using propargyl bromide and a carbonyl compound, mediated by magnesium under solvent-free conditions. researchgate.net While not a direct synthesis of the target phosphonate, this demonstrates the feasibility of one-pot propargylation reactions. The development of a one-pot reaction involving the in-situ generation of the phosphonate carbanion followed by immediate alkylation with propargyl bromide represents a promising avenue for streamlining the synthesis of Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate.

Comparative Analysis of Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate Synthesis with Analogous α-Phosphonoesters

The synthesis of Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate can be compared with the synthesis of its α-alkenyl and α-allenyl counterparts. The Horner-Wadsworth-Emmons reaction is a versatile tool for the synthesis of α,β-unsaturated esters (α-alkenyl phosphonoesters) with high E-selectivity. organic-chemistry.org

The synthesis of α-allenyl phosphonoesters can be achieved through a double Horner-Wadsworth-Emmons reaction or by the reaction of phosphonoacetate derivatives with ketenes. researchgate.netorganic-chemistry.org These alternative synthetic routes highlight the diverse reactivity of phosphonate reagents and provide access to a range of structurally related compounds. The choice of synthetic strategy depends on the desired functionality in the final product.

| Compound Type | General Synthetic Approach | Key Reagents |

| α-Alkynyl Phosphonoester | Alkylation of phosphonate carbanion | Triethyl phosphonoacetate, Propargyl halide |

| α-Alkenyl Phosphonoester | Horner-Wadsworth-Emmons reaction | Phosphonoacetate, Aldehyde/Ketone |

| α-Allenyl Phosphonoester | Double HWE or reaction with ketenes | Methylenebisphosphonate, Ketenes |

Green Chemistry Considerations in the Synthesis of Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate

The application of green chemistry principles to the synthesis of specialty chemicals like Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate is crucial for minimizing environmental impact and enhancing process efficiency. numberanalytics.com These principles focus on creating sustainable and waste-reducing methodologies. nih.gov Key considerations in developing a greener synthesis for this compound include maximizing atom economy, utilizing safer solvents, and improving energy efficiency.

Atom Economy

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.comprimescholars.com The goal is to design synthetic routes that maximize this incorporation, thereby minimizing the generation of waste byproducts. numberanalytics.comlibretexts.org The percent atom economy is calculated as:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org

A common method for synthesizing α-phosphonate esters involves the Michaelis-Arbuzov reaction. A plausible, though hypothetical, route to an intermediate for Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate could involve the reaction of triethyl phosphite (B83602) with ethyl 2-bromopropanoate. This would be followed by an alkylation step with propargyl bromide to introduce the alkyne functionality.

Addition and rearrangement reactions are generally preferred from an atom economy perspective as they have the potential for 100% atom economy. primescholars.comscranton.edu In contrast, substitution and elimination reactions inherently generate byproducts, leading to lower atom economy. scranton.edu For instance, the Wittig reaction, another method for forming related compounds, is often cited as an example of a reaction with poor atom economy, though it can be made greener by modifying other parameters like solvent use. gctlc.org

Solvent Selection

Green solvent selection guides, developed by industry and academic consortia, aim to steer chemists towards more benign alternatives. researchgate.netnih.gov These guides rank solvents based on factors including safety, health impacts, and environmental criteria. nih.gov For the synthesis of Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate, replacing hazardous solvents is a primary goal. Greener alternatives often include water, alcohols (ethanol, butanols), esters (ethyl acetate), and bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is a preferable alternative to diethyl ether and THF. whiterose.ac.uknih.gov

The choice of a solvent must be compatible with the reaction conditions while minimizing environmental, health, and safety risks. rsc.org The following table provides a comparison of conventional solvents with greener alternatives that could be considered for the synthesis.

| Solvent Class | Conventional Solvent | Issues | Greener Alternative(s) |

| Chlorinated | Dichloromethane (DCM) | Suspected carcinogen, volatile emissions whiterose.ac.uk | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate (B1210297) nih.gov |

| Aromatic | Toluene | Suspected reproductive toxicity, organ damage whiterose.ac.uk | Anisole, Heptane nih.gov |

| Ethers | Diethyl ether | Low flash point, peroxide formation whiterose.ac.ukresearchgate.net | 2-Methyltetrahydrofuran (2-MeTHF), tert-Butyl methyl ether (TBME) whiterose.ac.uk |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Reproductive toxicity, high boiling point whiterose.ac.uk | Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (use with caution) researchgate.net |

| Hydrocarbon | Hexane | More toxic than similar solvents whiterose.ac.uk | Heptane whiterose.ac.uk |

Catalysis and Energy Efficiency

Employing catalysts and adopting energy-efficient methods are central to green synthetic methodologies. Catalysts are used in small amounts and can increase reaction rates and selectivity, which reduces the need for harsh reaction conditions and minimizes the formation of byproducts. scranton.edu

Furthermore, the use of alternative energy sources, such as microwave irradiation, can significantly reduce reaction times and energy consumption. nih.gov For example, a green synthesis of ethyl cinnamates, which are structurally related to the target molecule, was achieved using a Horner–Wadsworth–Emmons reaction under microwave irradiation in ethanol. nih.gov This method avoids prolonged heating and often leads to cleaner reactions with higher yields in shorter timeframes. Applying similar microwave-assisted techniques to the synthesis of Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate could offer a substantial improvement in the greenness of the process.

Reactivity and Mechanistic Studies of Ethyl 2 Diethoxyphosphoryl Pent 4 Ynoate

Horner-Wadsworth-Emmons (HWE) Reaction Dynamics Involving Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, typically with high stereoselectivity. alfa-chemistry.com It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to produce an alkene and a water-soluble phosphate (B84403) byproduct. wikipedia.orgorganic-chemistry.org The phosphonate carbanion derived from Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate is stabilized by the adjacent ester group, making it an excellent substrate for this transformation.

The mechanism of the HWE reaction involving Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate proceeds through several key steps:

Deprotonation : The reaction begins with the deprotonation of the carbon alpha to the phosphorus atom by a base (e.g., NaH, NaOMe) to form a phosphonate carbanion. wikipedia.orgyoutube.com This carbanion is a potent nucleophile.

Nucleophilic Addition : The phosphonate carbanion then performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. wikipedia.org This addition is the rate-limiting step and leads to the formation of a tetrahedral intermediate. youtube.com

Oxaphosphetane Formation : The resulting alkoxide intermediate attacks the electrophilic phosphorus atom, forming a cyclic four-membered intermediate known as an oxaphosphetane. nrochemistry.com

Elimination : The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to yield the final alkene product and a dialkyl phosphate salt. wikipedia.org

The stereochemical outcome of the HWE reaction is a defining feature. For stabilized phosphonates like Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate, the reaction predominantly yields the (E)-alkene (trans-isomer). wikipedia.orgorganic-chemistry.org This selectivity is attributed to steric factors in the transition state leading to the oxaphosphetane, where the antiperiplanar arrangement of the bulky groups is favored, ultimately leading to the more thermodynamically stable (E)-alkene. alfa-chemistry.comorganic-chemistry.org

The scope and efficiency of the HWE reaction are influenced by the structure of both the phosphonate and the carbonyl partner.

Carbonyl Partner : The reactivity of the carbonyl compound is a critical factor. Aldehydes are generally more reactive than ketones due to reduced steric hindrance. alfa-chemistry.com Increasing the steric bulk of the aldehyde can enhance (E)-stereoselectivity. wikipedia.org

Phosphonate Partner : While the subject is Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate, modifications to the phosphonate ester groups (e.g., replacing diethyl with diisopropyl groups) can also influence stereoselectivity. alfa-chemistry.com Furthermore, the electron-withdrawing group attached to the carbanion is essential for the elimination step; in this case, the ethyl ester provides the necessary stabilization. wikipedia.org

The choice of base and reaction conditions also plays a significant role. Bases like sodium hydride or sodium methoxide (B1231860) are commonly used. organic-chemistry.org The nature of the cation can affect stereoselectivity, with lithium salts often promoting higher (E)-selectivity compared to sodium or potassium salts. wikipedia.org

| Carbonyl Partner | Expected Major Product Structure | Typical Stereoselectivity (E:Z) | Relative Reactivity |

|---|---|---|---|

| Benzaldehyde | Ethyl 2-(diethoxyphosphoryl)-5-phenylpenta-2,4-dienoate | >95:5 | High |

| Propanal | Ethyl 2-(diethoxyphosphoryl)hepta-2,4-dienoate | >90:10 | High |

| Acetone (a ketone) | Ethyl 2-(diethoxyphosphoryl)-5-methylhexa-2,4-dienoate | >85:15 | Moderate |

| Pivalaldehyde | Ethyl 2-(diethoxyphosphoryl)-6,6-dimethylhepta-2,4-dienoate | >98:2 | Moderate-Low |

The high (E)-selectivity observed in the HWE reaction with stabilized phosphonates is generally understood to be a result of thermodynamic control. The intermediates formed after the initial nucleophilic addition are capable of equilibrating. wikipedia.org The transition state leading to the (E)-alkene is lower in energy than the one leading to the (Z)-alkene. nrochemistry.com This equilibration allows the reaction to proceed through the most stable pathway, resulting in the formation of the thermodynamically favored (E)-product.

In contrast, certain modifications to the HWE reaction, such as the Still-Gennari modification which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent systems (e.g., KHMDS/18-crown-6), can favor the formation of (Z)-alkenes. This outcome is achieved under kinetic control, where the elimination of the oxaphosphetane is accelerated, preventing equilibration to the more stable trans-intermediate. nrochemistry.com

Ene-Yne Cross Metathesis Reactions Utilizing Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate

Ene-yne cross metathesis is a powerful reaction that forms a conjugated 1,3-diene from an alkene and an alkyne, catalyzed by metal carbenes. wikipedia.orgchim.it Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate, with its terminal alkyne, is an ideal substrate for this transformation, allowing for the synthesis of complex, functionalized dienes.

The success of ene-yne metathesis heavily relies on the choice of catalyst. Ruthenium-based catalysts, particularly those developed by Robert H. Grubbs, are widely used due to their functional group tolerance and stability. chim.it

First-Generation Grubbs Catalyst (Grubbs I) : This catalyst is effective for many ene-yne metathesis reactions but can be limited when dealing with sterically hindered or less reactive substrates.

Second-Generation Grubbs Catalyst (Grubbs II) : Featuring an N-heterocyclic carbene (NHC) ligand, Grubbs II exhibits significantly higher reactivity and broader substrate scope. nih.gov It can effectively catalyze the metathesis of internal alkynes, which are unreactive with the first-generation catalyst. nih.gov

Hoveyda-Grubbs Catalysts : These catalysts feature a chelating isopropoxystyrene ligand, which imparts greater stability and allows for easier removal from the reaction mixture.

The reaction mechanism is believed to proceed via one of two main pathways: an "ene-then-yne" or a "yne-then-ene" pathway, with evidence suggesting the former is more common for ruthenium catalysts. wikipedia.org The cycle involves the formation of metallacyclobutane and metallacyclobutene intermediates. wikipedia.org

| Catalyst | Alkene Partner | Typical Conditions | Expected Outcome/Efficiency |

|---|---|---|---|

| Grubbs I | Ethylene | CH2Cl2, Ethylene (1 atm), rt | Good conversion to the corresponding diene. researchgate.net |

| Grubbs II | 1-Octene | Toluene, 40-60 °C | High yield of the cross-metathesis product. |

| Hoveyda-Grubbs II | Styrene | Toluene, 60-80 °C | Excellent yield, catalyst is more stable. |

| Grubbs II | Allyltrimethylsilane | CH2Cl2, rt | High conversion, produces a silylated diene product. nih.gov |

The structure of the alkyne and alkene partners significantly affects the kinetics and selectivity of the ene-yne cross metathesis.

Alkyne Substitution : Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate is a terminal alkyne. Terminal alkynes are generally good substrates for cross-metathesis with ethylene, providing a straightforward route to 2,3-disubstituted 1,3-dienes. beilstein-journals.org Internal alkynes are less reactive but can undergo metathesis, particularly with second-generation catalysts. nih.gov The substitution pattern on the alkyne can also direct the regioselectivity of the reaction. For instance, silyl-substituted internal alkynes can yield single regio- and stereoisomers. nih.gov

Alkene Partner : The choice of the alkene partner is crucial. Using ethylene is a simple method to convert the alkyne into a diene with two terminal methylene groups, and its self-metathesis is non-productive, which simplifies the reaction mixture. beilstein-journals.orgorganic-chemistry.org Using more substituted terminal or internal alkenes can lead to mixtures of products due to competing olefin self-metathesis. beilstein-journals.org The concentration of the alkene partner is also important; a higher concentration can increase the reaction rate. organic-chemistry.org The presence of coordinating heteroatoms near the alkyne or alkene can sometimes inhibit the catalyst. researchgate.net

Elucidation of Mechanistic Pathways in Ene-Yne Metathesis

There is no specific information available in the surveyed literature detailing the ene-yne metathesis of Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate. Generally, ene-yne metathesis, a powerful carbon-carbon bond-forming reaction, can proceed through different mechanistic pathways, often catalyzed by ruthenium or other transition metal complexes. The reaction typically involves the formation of a metalacyclobutene intermediate. The regioselectivity and stereoselectivity of such reactions are influenced by the nature of the catalyst and the steric and electronic properties of the substrates. However, without experimental data for Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate, any discussion of its specific behavior in this reaction would be speculative.

Nucleophilic Additions and Ylide Chemistry of Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate

Reactivity of the Alkyne Moiety with Organometallic Reagents (e.g., Grignard Reagents)

No studies specifically documenting the reaction of Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate with Grignard reagents or other organometallic nucleophiles have been identified. The terminal alkyne proton is acidic and would be expected to react with a Grignard reagent in an acid-base reaction to form a magnesium acetylide. This acetylide could then, in principle, act as a nucleophile. However, the presence of the electrophilic ester and phosphonate groups could lead to competing reactions. The chemoselectivity of such a reaction would be a key point of investigation, but no data is currently available.

Formation and Reactivity of Phosphonate-Stabilized Ylides

The formation of a phosphonate-stabilized ylide from Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate would involve the deprotonation of the carbon alpha to the phosphonate and ester groups. This ylide could then participate in Horner-Wadsworth-Emmons type reactions with aldehydes and ketones to form alkenes. While this is a well-established transformation for alpha-phosphonate esters, the specific conditions required and the reactivity profile for an ylide derived from Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate, particularly in the presence of the terminal alkyne, have not been reported.

Oxidative Transformations of Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate

Chemoselective Oxidation of the Terminal Alkyne

Information regarding the chemoselective oxidation of the terminal alkyne in Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate is not available. A variety of reagents are known to oxidize terminal alkynes to different products, such as carboxylic acids, alpha-ketoesters, or 1,2-dicarbonyl compounds. The challenge in oxidizing this specific molecule would be to achieve selectivity for the alkyne over any potential oxidation of the phosphonate group or other parts of the molecule.

Oxidative Cleavage Strategies for Diversification

There are no published reports on the oxidative cleavage of Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate. Oxidative cleavage of the alkyne moiety, for instance using ozonolysis or permanganate, could potentially lead to the formation of a carboxylic acid at the C4 position, offering a route for further functionalization. However, the compatibility of these strong oxidizing agents with the phosphonate and ester functionalities would need to be experimentally determined.

Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on the "" focused on its cycloaddition reactions.

The primary reason is the absence of specific published research data for the compound "Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate" undergoing the outlined cycloaddition reactions. Searches for Diels-Alder, metal-catalyzed, and organocatalytic cycloadditions involving this specific molecule did not yield any relevant studies, reaction examples, or mechanistic investigations.

While the fields of Diels-Alder cycloadditions, gold-catalyzed reactions, and organocatalytic strategies are well-documented for a wide variety of other alkynes and phosphonates, the user's strict instructions to focus solely on "Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate" and to not introduce information outside the explicit scope of the outline prevent the inclusion of data from related but structurally different compounds.

Generating an article without specific research findings for this compound would require speculation or the fabrication of data, which would violate the core requirements for scientifically accurate and factual content. Therefore, in the absence of the necessary experimental data in the scientific literature, this request cannot be fulfilled.

Theoretical and Computational Investigations Pertinent to Ethyl 2 Diethoxyphosphoryl Pent 4 Ynoate

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate details of chemical reactions at the molecular level. For reactions involving Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate, DFT calculations are instrumental in elucidating transition states and energetic profiles, as well as predicting and rationalizing stereoselectivity.

DFT calculations allow for the mapping of the potential energy surface of a reaction, identifying key stationary points such as reactants, intermediates, transition states, and products. This enables the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics.

While specific DFT studies exclusively focused on Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate are not extensively documented in publicly available literature, the principles can be applied to understand its reactivity. For instance, in a Michael-type addition to the α,β-unsaturated system that could be formed from the alkyne moiety, DFT could be used to model the approach of a nucleophile. The calculations would reveal the geometry of the transition state, including the bond lengths and angles of the forming bonds, and the associated energy barrier. This information is crucial for predicting the feasibility of a reaction under specific conditions.

Table 1: Hypothetical DFT Data for a Michael Addition to an Acrylate System Derived from Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate

| Parameter | Value (kcal/mol) | Description |

| ΔE‡ | 15.2 | Activation energy for the nucleophilic attack on the β-carbon. |

| ΔErxn | -25.8 | Overall reaction energy, indicating an exothermic process. |

| TS Bond Length (Nu-Cβ) | 2.1 Å | The distance between the nucleophile and the β-carbon in the transition state. |

| TS Bond Length (Cα-Cβ) | 1.38 Å | The bond length of the former double bond in the transition state. |

Note: This data is illustrative and based on typical values for Michael additions. Specific calculations for Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate would be required for accurate values.

Many reactions involving Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate have the potential to generate stereocenters. DFT calculations are invaluable for predicting the stereochemical outcome of such reactions by comparing the energies of the diastereomeric transition states leading to different stereoisomers. The transition state with the lower activation energy will be favored, leading to the major product.

For example, in an asymmetric hydrogenation of the alkyne, DFT could be employed to model the interaction of the substrate with a chiral catalyst. By calculating the energies of the transition states for the formation of the (R) and (S) enantiomers, the enantiomeric excess (ee) of the reaction can be predicted. These calculations can also provide insights into the origins of stereoselectivity, such as steric hindrance or favorable electronic interactions in the preferred transition state geometry.

Advanced Computational Chemistry for Predicting Reactivity and Selectivity

Beyond standard DFT, advanced computational methods can provide a more nuanced understanding of the reactivity and selectivity of Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate. Methods such as ab initio molecular dynamics (AIMD) can simulate the dynamic behavior of the molecule in solution, providing insights into the role of the solvent in the reaction mechanism.

Furthermore, quantitative structure-activity relationship (QSAR) models, though more commonly used in drug discovery, can be adapted to predict the reactivity of a series of related phosphonates. By correlating structural descriptors with experimentally determined reaction rates or selectivities, these models can be used to predict the behavior of new, untested derivatives of Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate.

Retrosynthetic Analysis Paradigms Involving Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. kaust.edu.sa It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. kaust.edu.sa

For a molecule with the complexity of Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate, several retrosynthetic strategies can be envisioned. Key disconnections often involve the carbon-phosphorus bond and the carbon-carbon bonds forming the pentynyl chain.

A primary disconnection would be the C-P bond, suggesting a synthesis from a pent-4-ynoate (B8414991) derivative and a phosphite (B83602), likely via a Michaelis-Arbuzov or related reaction. Another strategic disconnection could target the C-C bond of the alkyne, potentially leading to precursors such as a propargyl halide and a malonic ester derivative.

Functional group interconversions (FGIs) are also a critical aspect of the retrosynthetic analysis. For example, the terminal alkyne could be envisioned as arising from the elimination of a dihalide or the oxidation of an alcohol. The ester functionality could be introduced late in the synthesis via esterification of a corresponding carboxylic acid.

Table 2: Potential Retrosynthetic Disconnections for Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate

| Disconnection | Precursors | Synthetic Reaction |

| C-P Bond | Diethyl phosphite, Ethyl 2-bromopent-4-ynoate | Michaelis-Arbuzov Reaction |

| Cα-Cβ Bond | Propargyl bromide, Diethyl (diethoxyphosphoryl)acetate | Alkylation of a phosphonate-stabilized carbanion |

| Cγ-Cδ Bond | 3-(Diethoxyphosphoryl)prop-2-yn-1-yl methanesulfonate, Ethyl acetoacetate | Alkylation of an enolate |

In recent years, computer-aided synthesis planning (CASP) has become an increasingly powerful tool for organic chemists. mdpi.com Software programs can analyze a target molecule and propose multiple synthetic routes based on vast databases of chemical reactions.

For Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate, a retrosynthesis program could identify numerous potential pathways by applying its library of reaction rules. The software would likely identify the key functional groups—the phosphonate (B1237965), the ester, and the alkyne—and suggest disconnections based on high-yielding and reliable transformations. These programs can also consider factors such as the commercial availability and cost of starting materials, helping to devise a practical and economical synthesis. While the direct application of such algorithms to this specific molecule is not widely published, the general capabilities of these tools are well-suited for planning the synthesis of such functionalized organophosphorus compounds.

Future Directions and Emerging Research Opportunities

Development of Highly Enantioselective Synthetic Routes

The synthesis of C-chiral phosphonates is of significant interest due to their prevalence in biologically active compounds and their use as chiral ligands. mdpi.com Currently, the synthesis of ethyl 2-(diethoxyphosphoryl)pent-4-ynoate typically yields a racemic mixture. The development of highly enantioselective routes to prepare specific stereoisomers represents a major area for future research. Achieving this would significantly enhance its value as a chiral building block for complex molecule synthesis.

Future efforts will likely focus on asymmetric metal complex catalysis and organocatalysis. mdpi.com Chiral phosphanes are crucial ligands for metal-catalyzed asymmetric synthesis, and developing catalytic methods to produce them is an active field of research. nih.gov Methodologies such as the phospha-Michael reaction, asymmetric hydrogenation of unsaturated phosphonates, and enantioselective additions to ketophosphonates could be adapted for this purpose. mdpi.com For instance, chiral catalysts could be employed in the key C-P bond-forming step to establish the stereocenter.

Table 1: Potential Catalytic Systems for Enantioselective Synthesis

| Catalytic Approach | Catalyst Type | Potential Reaction | Desired Outcome |

|---|---|---|---|

| Organocatalysis | Chiral Amines (e.g., Proline derivatives) | Asymmetric Michael addition of a phosphite (B83602) to an α,β-unsaturated precursor | Enantiomerically enriched phosphonate (B1237965) |

| Metal Complex Catalysis | Chiral BINOL-derived complexes | Atroposelective Paal–Knorr reaction with a suitable precursor rsc.org | Axially chiral phosphonate precursors |

The use of chiral auxiliaries, which are stoichiometrically introduced to guide the stereochemical outcome and later removed, also presents a viable, albeit less atom-economical, strategy. nih.gov The ultimate goal is to develop a catalytic method that provides high yields and excellent enantioselectivity (high % ee) under mild conditions.

Exploration of Novel Catalytic Systems for Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate Transformations

The dual functionality of ethyl 2-(diethoxyphosphoryl)pent-4-ynoate—the phosphonate and the alkyne—offers significant opportunities for novel catalytic transformations. Research is moving beyond its traditional use in olefination reactions to explore the untapped reactivity of its alkyne moiety.

Catalyst-controlled divergent synthesis is a particularly promising frontier. By carefully selecting the catalyst, it may be possible to steer the reaction of the alkyne towards different product outcomes from a single starting material. nih.govresearchgate.net For example, gold-catalyzed reactions could facilitate the formation of α-aryl enolates from the alkyne, which can then participate in subsequent Mannich reactions. nih.gov This opens up pathways to complex heterocyclic structures.

Furthermore, earth-abundant metal catalysts are being investigated as more sustainable alternatives to precious metals for various organic transformations, including those involving alkynes. beilstein-journals.org The development of catalytic systems based on copper, iron, or manganese for reactions such as hydroarylation, amination, or cyclization involving the alkyne group of ethyl 2-(diethoxyphosphoryl)pent-4-ynoate is a key area of interest. beilstein-journals.orgresearchgate.net

Table 2: Emerging Catalytic Transformations

| Catalytic System | Functional Group Targeted | Potential Transformation | Product Class |

|---|---|---|---|

| Gold (Au) Catalysis | Alkyne | Cyclization/Mannich Reaction nih.gov | N-containing Dihydrofuranones |

| Copper (Cu) Catalysis | Alkyne/Phosphonate | Aerobic Oxyphosphorylation researchgate.net | β-Ketophosphonates |

| Palladium (Pd) Catalysis | Phosphonate | Hirao Coupling wikipedia.org | Arylphosphonates |

These novel catalytic approaches will enable the synthesis of a much broader range of molecules from this single precursor, expanding its utility in synthetic chemistry.

Expanding its Application in Natural Product Total Synthesis and Pharmaceutical Intermediate Discovery

Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate is a valuable building block for creating complex molecular architectures due to its multiple reactive sites. Its role as a Wittig-type reagent is well-established for the stereoselective formation of alkenes, a common structural motif in natural products like macrolides. researchgate.net Future research will focus on leveraging its unique structure for more intricate applications in the synthesis of bioactive molecules. nih.govresearchgate.net

The terminal alkyne can be used in a variety of coupling reactions (e.g., Sonogashira, Glaser) to build complex carbon skeletons. The phosphonate group, besides its role in HWE reactions, can be a stable bioisostere for phosphate (B84403) groups in drug design or can be hydrolyzed to phosphonic acids, which are known for their bioactive properties and applications in bone targeting. wikipedia.orgnih.gov For example, vicinal ketoesters, which can be synthesized from phosphonates, are key intermediates in the total synthesis of many natural products. nih.gov

A key future direction is the use of this compound in the synthesis of pharmaceutical intermediates. Organophosphorus compounds are integral to many active pharmaceutical ingredients (APIs). mallakchemicals.comrsc.org For instance, a structurally related compound has been identified as a key intermediate in a novel synthetic route for limaprost, a drug used to treat circulatory disorders. google.com This highlights the potential for ethyl 2-(diethoxyphosphoryl)pent-4-ynoate and its derivatives in constructing core scaffolds for new therapeutic agents. sumitomo-chem.co.jp

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for and with ethyl 2-(diethoxyphosphoryl)pent-4-ynoate into continuous flow and automated systems represents a significant leap towards more efficient, safer, and scalable chemical manufacturing. researchgate.net Flow chemistry offers superior control over reaction parameters such as temperature and mixing, which is particularly advantageous for highly exothermic or rapid reactions often seen in organophosphorus chemistry. vapourtec.com

Automated synthesis platforms enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for drug discovery. wikipedia.org Applying these technologies to reactions involving ethyl 2-(diethoxyphosphoryl)pent-4-ynoate could accelerate the discovery of novel transformations and the optimization of existing ones. nih.gov The synthesis of organophosphorus compound libraries, including phosphonates and phosphinates, has been successfully demonstrated using combinatorial techniques, which could be further enhanced by automation. nih.gov

Table 3: Advantages of Integrating Advanced Synthesis Platforms

| Technology | Key Advantages | Application for Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate |

|---|---|---|

| Flow Chemistry | Enhanced safety, precise temperature control, improved scalability, potential for higher yields and purity. researchgate.net | Synthesis of the compound; subsequent transformations (e.g., hydrogenations, coupling reactions) under controlled conditions. |

| Automated Synthesis | High-throughput experimentation, improved reproducibility, rapid library synthesis. wikipedia.org | Optimization of catalytic reactions; parallel synthesis of derivatives for structure-activity relationship (SAR) studies. |

| Electrosynthesis | Use of electricity instead of chemical reagents for redox reactions, promoting green chemistry. beilstein-journals.org | Electrochemical C-P bond formation or modification of the alkyne group under mild conditions. beilstein-journals.org |

These modern synthetic tools will not only improve the efficiency of working with this compound but also potentially uncover new reactivity under conditions not easily accessible in traditional batch reactors.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Elucidation

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques that allow for in situ monitoring provide a real-time window into the chemical processes as they occur, eliminating the need for quenching and sampling that can alter labile species. mt.comspectroscopyonline.com

For reactions involving ethyl 2-(diethoxyphosphoryl)pent-4-ynoate, ³¹P NMR spectroscopy is an exceptionally powerful tool. It can be used in situ to track the consumption of the starting phosphonate and the formation of phosphorus-containing intermediates and products, providing invaluable kinetic and mechanistic data. cardiff.ac.uk Combining in situ XRD and Raman spectroscopy can allow reactions to be monitored at both the molecular and crystalline levels. mdpi.com

These techniques are essential for elucidating complex catalytic cycles, identifying transient intermediates, and understanding the factors that control selectivity. researchgate.net For example, monitoring the Horner-Wadsworth-Emmons reaction in real-time could provide definitive evidence for the formation and stability of key intermediates, settling long-standing mechanistic questions. Similarly, studying novel catalytic transformations of the alkyne moiety with these tools will accelerate their development and optimization. mt.com The development of phosphonofluoresceins, which have unique spectroscopic properties, suggests the potential for designing phosphonate-based probes for various analytical applications. nih.gov

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate?

The compound can be synthesized via a modified Wittig-Horner-Emmons reaction. A typical protocol involves reacting ethyl (2-acetylamino)-2-(diethoxyphosphoryl)acetate with an acetylenic aldehyde under basic conditions . Alternatively, allylation of ethyl diethoxyphosphorylacetate using sodium hydride (60% in oil) and allyl bromide in dry THF at 0°C to room temperature yields structurally related phosphonates, which can be adapted for this compound . Purification often employs column chromatography with ethyl acetate/hexane gradients.

Q. Which spectroscopic and crystallographic methods are recommended for structural confirmation?

- X-ray crystallography : Resolve bond angles (e.g., C39—O3—C13—C1 = 169.59°) and torsional parameters to confirm stereochemistry .

- NMR spectroscopy : Use ¹H and ¹³C NMR in CDCl₃ to identify key signals, such as the phosphoryl group (δ ~1.3 ppm for ethoxy CH₃) and alkyne protons (δ ~2.5 ppm). Compare coupling constants with literature values for analogous phosphoesters .

- Mass spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

Q. How should researchers handle and store this compound safely?

- Handling : Use fume hoods, nitrile gloves, and safety goggles due to potential respiratory and skin irritation .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the phosphoryl group .

- Spill management : Absorb with silica gel and dispose as hazardous waste .

Q. What are common impurities encountered during synthesis?

- By-products : Unreacted diethoxyphosphorylacetate or over-alkylated derivatives. Monitor via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:3).

- Hydrolysis products : Ethyl phosphate esters due to moisture exposure. Use anhydrous solvents and molecular sieves .

Q. How can reaction yields be improved?

- Optimize stoichiometry (1.1–1.2 eq. alkylating agent per phosphoryl group).

- Use freshly distilled THF and degas reagents to minimize side reactions .

- Employ slow addition of NaH to control exothermicity .

Advanced Research Questions

Q. What mechanistic insights exist for allylation or phosphorylation reactions involving this compound?

Kinetic studies suggest a two-step process: (1) deprotonation of the phosphorylacetate by NaH to form a nucleophilic enolate, and (2) SN2 attack on the allyl bromide. Isotopic labeling (e.g., D₂O quench) can track proton transfer steps . Computational DFT studies (e.g., B3LYP/6-31G*) model transition states and charge distribution during bond formation .

Q. How can computational methods resolve discrepancies between experimental and theoretical NMR data?

- Perform DFT calculations (e.g., Gaussian 16) to simulate ¹³C chemical shifts. Compare with experimental data to identify conformational mismatches (e.g., gauche vs. anti ethoxy groups) .

- Use X-ray crystallography to validate torsional angles (e.g., C8—C7—C13—O3 = 137.44°) and refine computational models .

Q. What strategies mitigate challenges in stereochemical analysis?

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol 90:10).

- VCD (Vibrational Circular Dichroism) : Correlate experimental spectra with DFT-predicted vibrational modes to assign absolute configuration .

Q. How do solvent and temperature affect reaction regioselectivity?

Q. What advanced techniques analyze phosphonate reactivity in cross-coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.